N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-4-methoxy-3-nitrobenzenesulfonamide
Overview
Description
N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dibenzofuran core, a sulfonamide group, and various substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-4-methoxy-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the Chloro and Oxo Groups: Chlorination and oxidation reactions are employed to introduce the chloro and oxo functionalities on the dibenzofuran core.
Sulfonamide Formation: The sulfonamide group is introduced through a reaction between the dibenzofuran derivative and a sulfonyl chloride.
Methoxy and Nitro Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-4-methoxy-3-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or to reduce the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound could yield a carboxylic acid derivative, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-4-methoxy-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The dibenzofuran core may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-4-ethoxybenzenesulfonamide
- N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-4-methoxy-3-nitrobenzenesulfonamide is unique due to the presence of the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-4-methoxy-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O7S/c1-28-16-6-5-11(9-14(16)22(24)25)30(26,27)21-10-7-12-18-15(23)3-2-4-17(18)29-19(12)13(20)8-10/h5-9,21H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHVPAVWCKLQLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC4=C3C(=O)CCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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